molecular formula C20H21NO2 B13371857 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol

Katalognummer: B13371857
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: ZTIBOAPHLCDONG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is a complex organic compound with a unique structure that combines a fluorenol core with a hydroxyethyl and methylamino functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol typically involves multiple steps. One common approach starts with the preparation of the fluorenol core, followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The fluorenol core provides a rigid structure that can fit into specific binding sites, making it effective in modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: This compound shares the hydroxyethyl and methylamino groups but has a different core structure.

    4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Similar functional groups but with a benzoic acid core.

Uniqueness

9-{4-[(2-hydroxyethyl)(methyl)amino]-2-butynyl}-9H-fluoren-9-ol is unique due to its combination of a fluorenol core with hydroxyethyl and methylamino groups, providing distinct chemical and physical properties that are not found in the similar compounds .

Eigenschaften

Molekularformel

C20H21NO2

Molekulargewicht

307.4 g/mol

IUPAC-Name

9-[4-[2-hydroxyethyl(methyl)amino]but-2-ynyl]fluoren-9-ol

InChI

InChI=1S/C20H21NO2/c1-21(14-15-22)13-7-6-12-20(23)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,22-23H,12-15H2,1H3

InChI-Schlüssel

ZTIBOAPHLCDONG-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.